molecular formula C9H8BrNO B1282874 (5-bromo-1H-indol-2-yl)methanol CAS No. 53590-48-0

(5-bromo-1H-indol-2-yl)methanol

Cat. No. B1282874
CAS RN: 53590-48-0
M. Wt: 226.07 g/mol
InChI Key: ZIUDOZPLPNFTMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo-indole compounds involves condensation reactions. For instance, the paper titled "Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole" describes the formation of a bromo-indole derivative through the reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions . This suggests that (5-bromo-1H-indol-2-yl)methanol could potentially be synthesized through similar condensation reactions, possibly involving different aldehydes or ketones with appropriate hydroxyl or methanol functional groups.

Molecular Structure Analysis

The molecular structure of the compounds in the studies is confirmed using X-ray single crystal diffraction. The paper on the synthesis of (5-bromo-2-hydroxyphenyl)-(phenyl)methanone provides detailed crystallographic data, indicating a monoclinic space group and specific cell dimensions . Although this does not directly describe (5-bromo-1H-indol-2-yl)methanol, it does highlight the importance of crystallography in determining the structure of bromo-indole compounds.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of (5-bromo-1H-indol-2-yl)methanol. However, the synthesis paper mentions that the bromo-indole derivative it discusses is characterized by spectroscopic and thermal tools, which implies that similar analytical techniques could be used to study the chemical reactions of (5-bromo-1H-indol-2-yl)methanol.

Physical and Chemical Properties Analysis

The bromo-indole derivative in the first paper is reported to have good thermal stability up to 215°C . This information, along with the molecular electrostatic potential map that shows electrophilic and nucleophilic regions, could be relevant when considering the reactivity and stability of (5-bromo-1H-indol-2-yl)methanol. The second paper does not provide specific physical or chemical properties that could be directly related to (5-bromo-1H-indol-2-yl)methanol .

Scientific Research Applications

  • Proteomics Research

    • Summary of Application : “(5-Bromo-1H-indol-2-yl)methanol” is a specialty product used in proteomics research .
  • Synthesis of Indole Derivatives

    • Summary of Application : Indole derivatives, including “(5-bromo-1H-indol-2-yl)methanol”, are used in the synthesis of various alkaloids .
  • Biological Applications

    • Summary of Application : Indole derivatives, including “(5-bromo-1H-indol-2-yl)methanol”, have been found in many important synthetic drug molecules and have shown clinical and biological applications .
  • Pharmaceutical Research

    • Summary of Application : Indole derivatives, including “(5-bromo-1H-indol-2-yl)methanol”, have shown potential in pharmaceutical research . They have been used in the development of biologically active compounds for the treatment of various disorders in the human body .
  • Cancer Research

    • Summary of Application : Indole derivatives, including “(5-bromo-1H-indol-2-yl)methanol”, have been used in cancer research . They have shown potential in the treatment of cancer cells .
  • Microbiology

    • Summary of Application : Indole derivatives, including “(5-bromo-1H-indol-2-yl)methanol”, have been used in microbiology . They have shown potential in the treatment of microbes .
  • Antiviral Activity

    • Summary of Application : Indole derivatives, including “(5-bromo-1H-indol-2-yl)methanol”, have shown potential in antiviral research . They have been used in the development of antiviral agents .
  • Anti-inflammatory Activity

    • Summary of Application : Indole derivatives, including “(5-bromo-1H-indol-2-yl)methanol”, have shown potential in anti-inflammatory research . They have been used in the development of anti-inflammatory agents .
  • Antioxidant Activity

    • Summary of Application : Indole derivatives, including “(5-bromo-1H-indol-2-yl)methanol”, have shown potential in antioxidant research . They have been used in the development of antioxidant agents .

properties

IUPAC Name

(5-bromo-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUDOZPLPNFTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544006
Record name (5-Bromo-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-bromo-1H-indol-2-yl)methanol

CAS RN

53590-48-0
Record name (5-Bromo-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-(HYDROXYMETHYL)INDOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared from ethyl 5-bromo-1H-indole-2-Carboxylate and lithium aluminum in substantially the same manner, as described in step 3 of Example 1. The product was obtained as a solid; mp: 111–112° C. Mass spectrum (ESI, [M−H]−) m/z 224. 1H NMR (400 MHz, DMSO-d6) δ 7.62 (s, 1H), 7.27 (d, 1H, J=8.02 Hz), 7.12 (d, 1H, J=8.02 Hz), 6.25 (s, 1H), 5.29 (t, 1H, J=5.50 Hz), 4.59 ppm (d, 2H, J=5.65 Hz).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Pecnard, A Hamze, J Bignon, B Prost… - European Journal of …, 2021 - Elsevier
In this study, a variety of original ligands related to Combretastatin A-4 and isoCombretastatin A-4, able to inhibit the tubulin polymerization into microtubules, was designed, synthesized…
Number of citations: 18 www.sciencedirect.com
HY Sagong, JD Rosado-Lugo, EJ Bryan… - Medicinal Chemistry …, 2022 - Springer
MreB is a cytoskeleton protein present in rod-shaped bacteria that is both essential for bacterial cell division and highly conserved. Because most Gram (-) bacteria require MreB for cell …
Number of citations: 6 link.springer.com

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